molecular formula C16H15N5O4S B11022775 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11022775
M. Wt: 373.4 g/mol
InChI Key: LXQLPDFMDQUYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of o-aminobenzoic acids with carbon monoxide and amines, catalyzed by palladium (II) under mild conditions . This method allows for the efficient synthesis of diverse quinazoline derivatives. Industrial production methods often employ green chemistry principles, utilizing ionic liquids as solvents and catalysts to achieve high yields and minimize environmental impact .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and disease being studied.

Comparison with Similar Compounds

Similar compounds to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide include other quinazoline derivatives such as quinazoline-2,4(1H,3H)-dione . These compounds share similar structural features and biological activities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C16H15N5O4S/c1-25-8-11-19-20-15(26-11)17-14(24)16-7-6-12(22)21(16)10-5-3-2-4-9(10)13(23)18-16/h2-5H,6-8H2,1H3,(H,18,23)(H,17,20,24)

InChI Key

LXQLPDFMDQUYNF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.